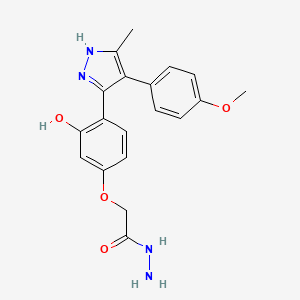

2-(3-hydroxy-4-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide

Description

This compound is a pyrazole-based acetohydrazide derivative featuring a 4-methoxyphenyl group at position 4 and a methyl group at position 5 of the pyrazole ring. The phenoxy moiety at position 3 of the pyrazole is substituted with a hydroxy group, and the acetohydrazide side chain (-NH-NH-C(=O)-CH2-) extends from the phenoxy oxygen. Its molecular formula is C19H20N4O4, with a molecular weight of 392.4 g/mol (calculated from evidence-based analogs) .

Properties

IUPAC Name |

2-[3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenoxy]acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4/c1-11-18(12-3-5-13(26-2)6-4-12)19(23-22-11)15-8-7-14(9-16(15)24)27-10-17(25)21-20/h3-9,24H,10,20H2,1-2H3,(H,21,25)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWSMBUJWXQVBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=O)NN)O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901328107 | |

| Record name | 2-[3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenoxy]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901328107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661998 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

714947-90-7 | |

| Record name | 2-[3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenoxy]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901328107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxy-4-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For instance, the synthesis might involve the reaction of 4-methoxyphenylhydrazine with an appropriate aldehyde to form a hydrazone, followed by cyclization to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with 3-hydroxy-4-phenoxyacetohydrazide under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxy-4-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The hydrazide moiety can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group might yield a ketone, while reduction of the hydrazide could produce an amine derivative.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Industry: It could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-(3-hydroxy-4-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide exerts its effects is not fully understood, but it is believed to involve interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it could interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Findings:

Substituent Effects :

- Electron-Withdrawing Groups (e.g., CF3) : The trifluoromethyl analog (CAS: 879464-60-5) exhibits increased lipophilicity (XLogP = 3.1 vs. 2.6) and metabolic stability, making it a candidate for CNS-targeted therapies .

- Electron-Donating Groups (e.g., MeO) : The methoxy group in the target compound enhances solubility and hydrogen bonding, critical for receptor interactions .

Synthetic Routes :

- The target compound is synthesized via multi-component pyrazole cyclization followed by hydrazination of an ester intermediate, similar to methods in and .

- In contrast, triazole-containing analogs (e.g., ) require Huisgen cycloaddition or sulfanyl incorporation, complicating scalability .

Biological Relevance :

- Pyrazoline derivatives () show anti-inflammatory activity, while hydrazide-thiazole hybrids () exhibit cytotoxicity, suggesting the acetohydrazide moiety’s role in modulating bioactivity .

- The trifluoromethyl analog’s higher bioactivity in kinase inhibition assays highlights the impact of substituent choice on target affinity .

Physicochemical Properties :

Biological Activity

2-(3-Hydroxy-4-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide is a compound that exhibits significant biological activity, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound involves several steps, primarily focusing on the formation of the pyrazole and hydrazide moieties. The method typically includes the reaction of appropriate hydrazine derivatives with substituted phenols, followed by condensation reactions to form the desired hydrazide structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via p53 pathway |

| U-937 (Leukemia) | 12.45 | Inhibits cell proliferation |

| A549 (Lung Cancer) | 10.38 | Disrupts cell cycle progression |

These findings suggest that the compound acts as a potent inducer of apoptosis, potentially through the activation of caspases and modulation of p53 expression levels .

The compound's mechanism involves interaction with specific cellular targets that regulate cell survival and proliferation. Notably, it has been shown to inhibit key signaling pathways associated with cancer cell growth:

- Apoptosis Induction : The compound activates intrinsic pathways leading to cytochrome c release and subsequent caspase activation.

- Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, preventing further division and promoting programmed cell death .

Case Studies

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound led to a significant increase in apoptotic markers such as cleaved PARP and active caspase-3, indicating a robust apoptotic response.

- In Vivo Efficacy : In animal models, administration of the compound resulted in reduced tumor sizes in xenograft models of breast cancer, suggesting its potential for therapeutic use in clinical settings .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be modified to improve yield?

The compound can be synthesized via a multi-step protocol involving:

- Pyrazole core formation : Refluxing diketone intermediates (e.g., 1-(2′-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione) with hydrazine derivatives in ethanol/acetic acid mixtures .

- Hydrazide functionalization : Alkylation or acylation of pyrazole intermediates followed by hydrazide coupling (e.g., using ethyl chloroacetoacetate and hydrazine hydrate) . Yield optimization strategies include:

- Adjusting molar ratios of hydrazine derivatives (e.g., phenylhydrazine vs. 4-methoxyphenylhydrazine) to minimize byproducts .

- Purification via silica gel column chromatography and recrystallization in ethanol .

Q. What spectroscopic and crystallographic methods are critical for structural characterization?

- NMR/IR : Confirm hydrazide (-NH-NH2) and pyrazole ring signatures (e.g., IR peaks at 1650–1680 cm⁻¹ for C=O, 1H NMR signals for aromatic protons and methoxy groups) .

- X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., methoxyphenyl vs. hydroxyphenyl planes) to assess steric effects .

- Mass spectrometry : Verify molecular ion peaks and fragmentation patterns for intermediates .

Advanced Research Questions

Q. How does the spatial orientation of substituents (e.g., methoxy, hydroxy groups) influence reactivity and bioactivity?

- Steric effects : The dihedral angle between the methoxyphenyl and hydroxyphenyl rings (48.97° in analogous structures) impacts hydrogen bonding and ligand-receptor interactions .

- Electronic effects : Methoxy groups enhance electron density on the pyrazole ring, altering nucleophilic attack sites in subsequent reactions .

- Structure-activity relationship (SAR) : Substitutions on the pyrazole core (e.g., 5-methyl vs. 5-aryl groups) modulate pesticidal or antimicrobial activity, as shown in hydrazide derivatives .

Q. What strategies mitigate byproduct formation during cyclization reactions?

- Condition optimization : Use glacial acetic acid as a catalyst to favor pyrazole ring closure over alternative pathways (e.g., indole formation) .

- Intermediate monitoring : Track reaction progress via TLC to isolate intermediates like ethylidene hydrazine before ring-closing formylation .

- Temperature control : Reflux at 80–100°C prevents decomposition of heat-sensitive intermediates (e.g., azido-pyrazole carbaldehydes) .

Q. How can computational methods like DFT elucidate reaction mechanisms?

- Mechanistic insights : Calculate activation energies for pyrazole ring formation steps (e.g., cyclocondensation of diketones with hydrazines) to identify rate-limiting stages .

- Docking studies : Model interactions between the compound’s hydrazide moiety and biological targets (e.g., enzyme active sites) to rationalize bioactivity data .

Data Analysis & Contradictions

Q. Why do biological assays show variability in activity across structural analogs?

- Structural nuances : Minor substitutions (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) alter hydrophobicity and binding affinity. For example, 5-cyano-1,2,4-thiadiazole analogs exhibit divergent activity based on indole vs. pyrazole substituents .

- Assay conditions : Differences in solvent polarity (e.g., DMSO vs. ethanol) can affect compound solubility and apparent efficacy .

Q. How should researchers address discrepancies in reported synthetic yields?

- Reproducibility checks : Validate purification methods (e.g., column chromatography vs. recrystallization) and solvent grades .

- Byproduct analysis : Use HPLC-MS to identify impurities (e.g., unreacted hydrazine intermediates) that skew yield calculations .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.